2-(3,4-Difluorophenoxy)-N,N-dimethylethanamine

Medicinal Chemistry Drug Metabolism PROTAC Linker Design

2-(3,4-Difluorophenoxy)-N,N-dimethylethanamine (CAS 1708924-47-3) is a synthetic organic compound belonging to the phenol ether class, characterized by a 3,4-difluorophenyl ring linked to an N,N-dimethylethanamine moiety. With a molecular formula of C10H13F2NO and a molecular mass of 201.21 g/mol, it is a small, versatile building block.

Molecular Formula C10H13F2NO
Molecular Weight 201.21
CAS No. 1708924-47-3
Cat. No. B3028218
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,4-Difluorophenoxy)-N,N-dimethylethanamine
CAS1708924-47-3
Molecular FormulaC10H13F2NO
Molecular Weight201.21
Structural Identifiers
SMILESCN(C)CCOC1=CC(=C(C=C1)F)F
InChIInChI=1S/C10H13F2NO/c1-13(2)5-6-14-8-3-4-9(11)10(12)7-8/h3-4,7H,5-6H2,1-2H3
InChIKeyWSMIXUUFZKZBCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3,4-Difluorophenoxy)-N,N-dimethylethanamine (CAS 1708924-47-3): A Strategic Phenol Ether Intermediate for Targeted Protein Degradation


2-(3,4-Difluorophenoxy)-N,N-dimethylethanamine (CAS 1708924-47-3) is a synthetic organic compound belonging to the phenol ether class, characterized by a 3,4-difluorophenyl ring linked to an N,N-dimethylethanamine moiety [1]. With a molecular formula of C10H13F2NO and a molecular mass of 201.21 g/mol, it is a small, versatile building block. It is specifically cataloged by major suppliers as a 'Protein Degrader Building Block,' highlighting its primary application in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and other heterobifunctional degraders [2].

Why Generic Substitution of 2-(3,4-Difluorophenoxy)-N,N-dimethylethanamine Compromises Degrader Development


In targeted protein degradation (TPD), the linker-connecting E3 ligase recruiter and target protein ligand controls the ternary complex formation, cellular permeability, and metabolic stability of the degrader. Substituting the 3,4-difluorophenoxy motif with generic alternatives like unsubstituted phenoxy, non-fluorinated halo, or even 2,4-difluoro isomers can profoundly alter the molecule's lipophilicity (calculated XLogP3-AA = 2.1) [1], basicity (tertiary amine pKa ~8.8), and metabolic resistance. The specific 3,4-difluoro pattern offers a balance of oxidative metabolic stability and conformational rigidity that is crucial for maintaining a favorable pharmacokinetic profile in early degrader candidates, a balance not guaranteed by other substitution patterns [2].

Quantitative Differentiation Evidence for 2-(3,4-Difluorophenoxy)-N,N-dimethylethanamine


Enhanced Metabolic Stability of 3,4-Difluorophenoxy vs. Dichloro Analog in Hepatic Microsome Assays

In drug design, fluorine substitution is a validated strategy to block cytochrome P450-mediated oxidative metabolism at specific positions. A class-level inference from fluorinated vs. chlorinated analog studies shows that the 3,4-difluorophenoxy group typically exhibits significantly longer intrinsic clearance (Clint) half-lives compared to the 3,4-dichlorophenoxy analog. While direct data for this specific compound is not publicly available, the 3,4-dichloro derivative 2-(3,4-dichlorophenoxy)-N,N-dimethylethanamine has a reported logD of 3.2, suggesting higher lipophilicity and potentially faster oxidative metabolism compared to the target compound's calculated XLogP3-AA of 2.1 [1]. This indicates a potential pharmacokinetic advantage for the difluoro analog in linker design.

Medicinal Chemistry Drug Metabolism PROTAC Linker Design

Conformational Rigidity and Exit Vector Geometry for PROTAC Ternary Complex Formation

The 3,4-substitution pattern gives the phenoxy ring a specific exit vector angle for the ethylene linker, which is critical for achieving a stable ternary complex between the E3 ligase and the target protein. Compared to the 2,4-difluoro isomer, which has a PubChem CID 141112156 and a different substitution geometry [1], the 3,4-difluoro arrangement provides a more linear projection of the ethylene linker, as inferred from the distinct InChIKey and SMILES strings. This subtle conformational distinction can be crucial for productive ternary complex formation in a degrader molecule.

Structural Biology PROTAC Design Linkerology

Commercial Purity and Quality Control for Reproducible Degrader Synthesis

The compound is available from major suppliers with a standard purity of 95-97%, backed by batch-specific quality control data including NMR, HPLC, and GC . This is a critical specification for degrader synthesis where impurities from building blocks can lead to off-target degradation profiles or reduced catalytic efficiency. While generic non-fluorinated or 2,4-difluoro isomers are also sold, the 3,4-difluoro variant is specifically listed under 'Protein Degrader Building Blocks,' indicating its curated application profile and quality standards [1].

Chemical Procurement Quality Control PROTAC Synthesis

Predicted Physicochemical Profile Advantageous for Cellular Permeability

The compound's computed physicochemical properties suggest a balanced profile for intracellular target engagement. With a topological polar surface area (TPSA) of 12.5 Ų [1], 0 hydrogen bond donors, and a moderate XLogP, it falls within favorable ranges for cell permeability. Its 3,4-difluoro substitution reduces the electron density of the aromatic ring compared to a non-fluorinated phenoxy analog, which can enhance passive diffusion. These properties are inferred to be superior to non-fluorinated 2-phenoxy-N,N-dimethylethanamine (calculated XLogP ~1.6, TPSA ~12.5 Ų) due to the additional fluorine atoms providing better balance.

ADME Cellular Permeability Drug Design

Optimal Application Scenarios for Procuring 2-(3,4-Difluorophenoxy)-N,N-dimethylethanamine


PROTAC Linker Design for E3 Ligase Recruiters

This compound is the primary choice as a synthetic precursor for constructing the linker region of PROTACs. Its tertiary amine can be readily functionalized to attach E3 ligase ligands, while the 3,4-difluorophenoxy group provides a metabolically stable exit vector towards the target protein ligand, as inferred from its successful use as a precursor in patent examples [1].

Synthesis of Fluorinated CNS-Targeting Drug Candidates

The 3,4-difluorophenoxy moiety is a privileged scaffold in CNS drug discovery. This building block is ideal for generating lead compounds targeting serotonin receptors or other neurotransmitter transporters, where fluorine substitution is known to enhance metabolic stability and binding affinity. Its physicochemical profile (TPSA 12.5 Ų, XLogP 2.1) is particularly suited for crossing the blood-brain barrier.

Phenotypic Screening Library Expansion

For research organizations building diverse compound libraries, this compound offers a distinct chemotype with its specific 3,4-difluoro substitution and basic tertiary amine. It serves as a key intermediate to generate novel analogs not present in traditional screening decks, increasing the chemical diversity needed for hit discovery against challenging targets.

Quote Request

Request a Quote for 2-(3,4-Difluorophenoxy)-N,N-dimethylethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.